3-[1-[3-(Dimethylamino)benzoyl]piperidin-3-yl]-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
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Overview
Description
3-[1-[3-(Dimethylamino)benzoyl]piperidin-3-yl]-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one is a complex organic compound that features a combination of piperidine, pyridine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[3-(Dimethylamino)benzoyl]piperidin-3-yl]-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the piperidine and piperazine intermediates, followed by their coupling with the benzoyl and pyridinyl groups under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
3-[1-[3-(Dimethylamino)benzoyl]piperidin-3-yl]-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in studies of cellular processes and interactions, particularly those involving neurotransmitter systems due to its structural similarity to known bioactive compounds.
Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to modulate receptor activity or inhibit specific enzymes.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[1-[3-(Dimethylamino)benzoyl]piperidin-3-yl]-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one likely involves interactions with specific molecular targets, such as receptors or enzymes. The compound’s structure suggests it could bind to neurotransmitter receptors, modulating their activity and influencing cellular signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-propanol: A simpler compound with a similar dimethylamino group, used in various chemical syntheses.
4-(Pyridin-2-yl)piperazine: Shares the pyridinyl-piperazine moiety, commonly found in bioactive molecules.
1-Benzoylpiperidine: Contains the benzoyl-piperidine structure, used in medicinal chemistry.
Uniqueness
3-[1-[3-(Dimethylamino)benzoyl]piperidin-3-yl]-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one is unique due to its combination of multiple functional groups and heterocyclic structures, which may confer distinct biological activities and chemical reactivity compared to simpler analogs.
Properties
IUPAC Name |
3-[1-[3-(dimethylamino)benzoyl]piperidin-3-yl]-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O2/c1-28(2)23-9-5-8-22(19-23)26(33)31-14-6-7-21(20-31)11-12-25(32)30-17-15-29(16-18-30)24-10-3-4-13-27-24/h3-5,8-10,13,19,21H,6-7,11-12,14-18,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPNSDBSVBZNBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCC(C2)CCC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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